trans-2-Hexenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041425 | |
| Record name | (2E)-2-Hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |
| Record name | 2-Hexenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-2-Hexenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
47.00 °C. @ 17.00 mm Hg | |
| Record name | 2-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.848 | |
| Record name | 2-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.6 [mmHg] | |
| Record name | 2-Hexenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9643 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-2-Hexenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6728-26-3, 505-57-7, 1335-39-3 | |
| Record name | trans-2-Hexenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-hex-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |
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| Record name | Hex-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |
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| Record name | 2-HEXENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |
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| Record name | 2-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Trans 2 Hexenal
Enzymatic Generation of trans-2-Hexenal in Plants
The biosynthesis of this compound involves the sequential action of several enzymes, starting with the oxidation of polyunsaturated fatty acids. google.comresearchgate.net
Role of Lipoxygenase (LOX) in α-Linolenic Acid Oxidation
The process begins with the release of linolenic acid and linoleic acid from plant cell membranes, often triggered by mechanical disruption or stress. nih.govbris.ac.uk Lipoxygenase (LOX) enzymes, specifically 13-lipoxygenase, catalyze the stereo- and region-specific dioxygenation of these fatty acids. researchgate.netnih.gov In the case of α-linolenic acid, 13-lipoxygenase adds oxygen to the 13th carbon, forming 13-hydroperoxy-α-linolenic acid (13-HPOT). acs.orgnih.govuky.edu This reaction involves the addition of O2 to the 1,4-cis,cis-pentadiene segment of the fatty acid chain. nih.gov
Hydroperoxide Lyase (HPL) Activity in C6 Aldehyde Formation
Following the action of LOX, hydroperoxide lyase (HPL) enzymes cleave the fatty acid hydroperoxides. google.comresearchgate.net HPL specifically acts on the 13-HPOT, catalyzing the scission of the carbon chain between the 12th and 13th carbon atoms. acs.org This cleavage results in the formation of a C6 aldehyde, cis-3-hexenal (B147320), and a C12 oxo fatty acid fragment. google.comoup.comkyoto-u.ac.jp HPL activity has been observed in various plant tissues and is crucial for the production of C6 aldehydes like cis-3-hexenal and this compound. oup.comtandfonline.com
Isomerization of cis-3-Hexenal to this compound
The initial C6 aldehyde product of HPL activity is predominantly cis-3-hexenal. google.comoup.comkyoto-u.ac.jp This compound is then isomerized to its more stable isomer, this compound. google.comkyoto-u.ac.jp This isomerization can occur spontaneously under certain conditions or be catalyzed by an enzyme, (Z)-3:(E)-2-hexenal isomerase (HI). google.comnih.gov Studies have identified and characterized this isomerase in various plant species, demonstrating its role in converting cis-3-hexenal to this compound. nih.gov The enzymatic isomerization involves a keto-enol tautomerism reaction mechanism. nih.gov
Regulation of this compound Biosynthesis in Response to Environmental Stimuli
The biosynthesis of this compound is tightly regulated in plants and is significantly influenced by various environmental stimuli, particularly mechanical wounding and different forms of stress. wikipedia.orgwikipedia.orgmdpi.com
Wounding-Induced Biosynthesis Mechanisms
Mechanical wounding, such as cutting or bruising, is a potent inducer of this compound biosynthesis in plants. wikipedia.orgflybase.orgthegoodscentscompany.com The disruption of cell membranes releases fatty acids, making them available to the LOX and HPL enzymes, which are often localized in different cellular compartments. google.comresearchgate.netnih.gov Studies on wounded strawberry fruit, for instance, have shown a rapid increase in the production of this compound and its precursor, cis-3-hexenal, within minutes of injury. acs.orgnih.govuky.edu This wound-induced biosynthesis is correlated with increased activity of both LOX and HPL enzymes and changes in the availability of the α-linolenic acid substrate. acs.orguky.edu
Table 1: Changes in Enzyme Activity and Substrate Levels in Wounded Strawberry Fruit
| Time After Wounding (min) | LOX Activity (% Increase) | HPL Activity (Fold Increase) | Free α-Linolenic Acid (% Decline) |
| 10 | 25 | 2 | ~30 |
| 15 | Consistent with increased biosynthesis | Consistent with increased biosynthesis | Consistent with increased biosynthesis |
*Data based on observations in wounded strawberry fruit. acs.orguky.edu
Stress-Induced Production (e.g., biotic and abiotic stresses)
Beyond mechanical wounding, this compound production is also stimulated by various biotic and abiotic stresses. wikipedia.orgmdpi.comwikidata.org As a green leaf volatile, this compound is considered a signaling molecule in plant defense responses. chinbullbotany.comchinbullbotany.com
Biotic stresses, such as bacterial infection and herbivorous feeding, can trigger the release of this compound. chinbullbotany.comchinbullbotany.com This compound has been shown to have inhibitory effects on bacterial growth and can deter herbivores. chinbullbotany.comchinbullbotany.com
Abiotic stresses, including heat shock, drought, and oxidative stress, also influence this compound production. mdpi.comfelixinstruments.comresearchgate.netnih.govresearchgate.net this compound has been observed to play a role in plant responses to these stresses, potentially acting as a signal to induce stress tolerance mechanisms. felixinstruments.comresearchgate.netnih.govcabidigitallibrary.org For example, pre-exposure to low concentrations of this compound vapor has been shown to alleviate heat stress injury in tomato seedlings. felixinstruments.comresearchgate.netcabidigitallibrary.org Drought stress in pomegranate plants led to increased levels of this compound in leaves, suggesting its involvement in drought response. researchgate.net Furthermore, this compound can induce the expression of genes related to abiotic stress tolerance, including heat stress transcription factors. researchgate.netnih.gov
Table 2: Impact of Environmental Stress on this compound and Related Compounds
| Stress Type | Plant Species | Observed Effect on this compound | Related Findings |
| Wounding | Strawberry | Increased production acs.orgnih.govuky.edu | Increased LOX and HPL activity acs.orguky.edu |
| Heat Shock | Tomato | Alleviates injury at low concentrations felixinstruments.comresearchgate.netcabidigitallibrary.org | Induces abiotic stress-related gene expression researchgate.netnih.gov |
| Drought | Pomegranate | Increased levels in leaves researchgate.net | Suggested role in drought response researchgate.net |
| Biotic Stress (general) | Various | Involved in defense against bacteria and herbivores chinbullbotany.comchinbullbotany.com | Acts as a defense signal chinbullbotany.comchinbullbotany.com |
Metabolic Fate and Biotransformation of this compound in Biological Systems
Enzymatic Reduction to trans-2-Hexenol
A primary metabolic fate of this compound is its enzymatic reduction to the corresponding alcohol, trans-2-Hexenol. oup.comfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes. kyoto-u.ac.jpchinbullbotany.comuga.eduoup.comfrontiersin.orgnih.gov
Studies have demonstrated the efficiency of this conversion in various systems. For instance, alcohol dehydrogenase isolated from tomato fruit can catalyze the reduction of this compound to trans-2-Hexenol. oup.com Recombinant alcohol dehydrogenases from microorganisms like Saccharomyces cerevisiae (ScADH1) and Rhodococcus ruber (RrADH) have also been shown to effectively reduce this compound. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org
The reduction of this compound to trans-2-Hexenol typically requires a co-factor, such as NADH. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org Enzymatic systems coupling ADH with formate (B1220265) dehydrogenase (FDH) have been developed to regenerate NADH, thereby enhancing the conversion rate of this compound to trans-2-Hexenol. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org In laboratory bioreactors using immobilized recombinant Saccharomyces cerevisiae ADH1 and Candida boidinii FDH, up to 88% of this compound was transformed to trans-2-Hexenol. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org
However, high concentrations of this compound can potentially affect the activity of some ADH enzymes. For example, this compound was found to destabilize recombinant Saccharomyces cerevisiae ADH1 by eluting Zn2+ ions from the enzyme. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org Maintaining a low concentration of the aldehyde in the reaction system can mitigate this effect. frontiersin.orgnih.govfrontiersin.org
Interactive Table 1: Enzymatic Reduction of this compound to trans-2-Hexenol
| Enzyme Source | Coupled Enzyme (for NADH regeneration) | Initial this compound Concentration | Conversion to trans-2-Hexenol | Reference |
| Tomato fruit ADH | Not specified | Not specified | Conversion observed | oup.com |
| Recombinant Saccharomyces cerevisiae ADH1 | Recombinant Candida boidinii FDH | 3.7 mM | 88% (in 8 hours) | frontiersin.orgnih.govfrontiersin.org |
| Recombinant Saccharomyces cerevisiae ADH1 | Recombinant Candida boidinii FDH | Up to 17.6 mmol/l | >91% (in 24 hours) | researchgate.net |
Other Metabolic Derivatives and Their Significance
Beyond reduction to trans-2-Hexenol, this compound can undergo other metabolic transformations, although these are less extensively documented in the provided sources compared to the reduction pathway.
One potential metabolic fate involves the reduction of the double bond, in addition to or instead of the aldehyde group. Research with alcohol dehydrogenase from tomato fruit suggested that reduction of the double bonds is also possible with enzymatic preparations. oup.com This could potentially lead to saturated aldehydes or alcohols, such as hexanal (B45976) or hexanol. uga.eduoup.com Hexanal and hexanol are also C6 volatile compounds found in plants and are products of the LOX pathway, derived from linoleic acid. nih.govmsu.eduuga.edu
In mammalian systems, particularly in the context of toxicology, α,β-unsaturated aldehydes like this compound can react with biological nucleophiles, such as sulfhydryl groups in proteins and glutathione (B108866), through Michael addition. oup.comnih.gov This reactivity is linked to some of the biological effects observed for these compounds. For instance, this compound can bind to sulfhydryl groups and inhibit enzymes like hydroperoxide lyase. frontiersin.orgfrontiersin.org Conjugation with glutathione is considered a potential detoxification pathway and may influence the systemic distribution of this compound. oup.com
Furthermore, studies have explored the formation of adducts with DNA, specifically 1,N2-propanodeoxyguanosine adducts, in the presence of this compound, indicating a potential interaction with genetic material. oup.com
Another metabolic derivative, trans-4-hydroxy-2-Hexenal, has been identified as a metabolite of certain macrocyclic pyrrolizidine (B1209537) alkaloids in hepatic microsomal systems. nih.gov While this indicates a potential metabolic route involving hydroxylation, it is important to note that this was observed in the context of alkaloid metabolism and may not be a primary metabolic fate of this compound itself under typical conditions.
The significance of these other metabolic derivatives lies in their potential biological activities and roles. For example, hexanal and hexanol, as related C6 volatiles, also contribute to plant aroma and defense responses. nih.govuga.edu The formation of glutathione conjugates is a crucial detoxification mechanism for reactive aldehydes. oup.com DNA adduct formation, while potentially linked to toxicity, is also a metabolic outcome that has been investigated. oup.com
Interactive Table 2: Other Potential Metabolic Transformations of this compound
| Transformation Type | Potential Products | Biological Context | Significance | Reference |
| Reduction of double bond | Hexanal, Hexanol | Plants (enzymatic preparations) | Contribution to aroma, defense | uga.eduoup.com |
| Conjugation with Glutathione | This compound-glutathione conjugate | Mammalian systems | Detoxification, influence on distribution | oup.com |
| Adduct formation with DNA | 1,N2-propanodeoxyguanosine adducts | Mammalian systems | Potential interaction with genetic material | oup.com |
| Hydroxylation | trans-4-hydroxy-2-Hexenal | Mammalian hepatic microsomes (from alkaloids) | Observed metabolite of related compounds | nih.gov |
Ecological and Inter Species Communication Roles of Trans 2 Hexenal
trans-2-Hexenal as a Plant Signal Molecule
As a volatile compound, this compound is involved in plant signaling, particularly in the context of defense responses. wikipedia.orgchinbullbotany.commdpi.comnih.govnih.govresearchgate.netwur.nl It is a key component of green leaf volatiles (GLVs), which are rapidly emitted when plant tissue is damaged. wikipedia.orgfrontiersin.orgnih.gov
Intra-plant Signaling and Defense Priming
This compound acts as an airborne signaling chemical that can upregulate plant defenses within the same plant, from damaged leaves to undamaged parts. wikipedia.org This process is known as defense priming, where the plant is prepared for a stronger defense response upon subsequent attack. mdpi.comfrontiersin.orgresearchgate.net Studies have shown that aerial treatment of plants with this compound can induce the expression of genes involved in defense responses. nih.govnih.govnih.gov For instance, in Arabidopsis, this compound induces genes related to the phenylpropanoid pathway and the lipoxygenase (LOX) pathway, both crucial in plant defense. nih.gov It can trigger early signaling events in plant cells, including a burst of hydrogen peroxide (H₂)₂ and an increase in cytosolic calcium concentration, which are involved in initiating defense responses. nih.gov The compound also influences the accumulation of defense-related metabolites, such as flavonoids, by regulating the expression of associated genes. nih.gov
Plant-to-Plant Communication and Induced Systemic Resistance
Beyond intra-plant signaling, this compound facilitates communication between neighboring plants. wikipedia.orgchinbullbotany.commdpi.comresearchgate.netresearchgate.net Volatile organic compounds like this compound released from damaged plants can be perceived by nearby undamaged plants, inducing a state of readiness or enhanced resistance against potential threats, a phenomenon known as induced systemic resistance. chinbullbotany.comoup.comresearchgate.net This airborne signaling allows plants to "warn" their neighbors about impending herbivore attacks or pathogen infections. wikipedia.orgoup.com Exposure to this compound has been shown to enhance the resistance of plants against fungal pathogens. mdpi.comoup.com
Interactions with Herbivores and Pathogens
This compound plays a vital role in mediating interactions between plants and other organisms, including herbivores and pathogens. wikipedia.orgchinbullbotany.commdpi.comnih.govresearchgate.netresearchgate.net It can directly affect the behavior and physiology of insects and exhibit antimicrobial properties against various fungi and bacteria. wikipedia.orgzhishangchem.commdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov
Modulation of Insect Behavior
This compound is known to influence the behavior of various insect species, acting as a semiochemical that can elicit different responses depending on the insect and the context. wikipedia.orgchinbullbotany.commdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgbeilstein-journals.orgresearchgate.netbenchchem.com
Alarm Pheromone Activity in Insects
In some insect species, this compound functions as an alarm pheromone, triggering defensive or dispersal behaviors. bris.ac.ukcuni.czresearchgate.netfrontiersin.orgindiana.eduscispace.com For example, it is a component of the alarm pheromone in certain ants and stink bugs. bris.ac.ukcuni.czfrontiersin.orgscispace.com In bed bugs (Cimex lectularius), this compound is produced by the metathoracic scent glands and acts as an immediate alarm pheromone. cuni.czresearchgate.net The release of this compound can cause increased activity and dispersal in nymphs and adults. researchgate.net The specific blend and ratio of compounds, including this compound, can vary between different insect species and even between life stages, influencing the effectiveness of the alarm signal. wur.nlcuni.czresearchgate.net
Attractant and Repellent Properties
This compound can exhibit both attractant and repellent properties towards insects, depending on the species, concentration, and other environmental factors. researchgate.netbris.ac.ukcirad.fr While it can act as an attractant or pheromone for some insects, such as stink bugs, it can also disrupt the response of other insects to attractant-baited traps. bris.ac.uk Studies have demonstrated its repellent activity against certain insect pests, suggesting its potential in pest management strategies. zhishangchem.comresearchgate.netontosight.ai For instance, this compound showed significant repellent responses in both male and female adults of the insect B. odoriphaga in olfactometer assays, with repellence increasing at higher doses. researchgate.net It has also been investigated for its effects on the coffee berry borer, inducing electrophysiological and/or positive olfactometric responses. cirad.fr Furthermore, this compound has shown insecticidal activity against various developmental stages of the storage insect pest Tribolium castaneum, although it weakly repels this species. nih.gov
Data Table: Antifungal Activity of this compound
| Fungal Pathogen | Effect of this compound | Source |
| Colletotrichum acutatum | Good inhibitory effects | mdpi.com |
| Alternaria alternata | Good inhibitory effects | mdpi.com |
| P. cyclopium | Good inhibitory effects | mdpi.com |
| P. expansum | Good inhibitory effects, inhibited growth on pears | mdpi.comnih.gov |
| Botrytis cinerea | Good inhibitory effects, enhanced resistance in tomato fruit | mdpi.comoup.comfrontiersin.org |
| Geotrichum citri-aurantii | Inhibited mycelial growth, reduced sour rot in citrus fruit | mdpi.com |
| Aspergillus flavus | Inhibited spore germination, inhibited growth in corn | mdpi.comnih.gov |
| Aspergillus niger | Completely inhibited growth at 10 µl/l | nih.gov |
| Fusarium graminearum | Completely inhibited growth at 10 µl/l | nih.gov |
| Pseudogymnoascus destructans | Inhibited growth, downregulated pathogenicity genes | nih.govfrontiersin.org |
| Pichia subpelliculosa | Inhibitory effects against plant pathogenic yeast | researchgate.net |
Data Table: Insect Behavioral Responses to this compound
| Insect Species | Reported Effect of this compound | Behavioral Outcome | Source |
| Certain Ants | Alarm pheromone | Triggers aggressive/dispersal behavior | bris.ac.ukfrontiersin.org |
| Stink Bugs (Pentatomidae) | Alarm pheromone, Attractant | Elicits alarm response, can be attractive | bris.ac.ukcuni.czfrontiersin.orgscispace.com |
| Bed Bugs (Cimex lectularius) | Alarm pheromone | Increased activity and dispersal | cuni.czresearchgate.net |
| Cockroaches | Alarm or aggregation pheromone | Effect depends on concentration | frontiersin.org |
| Japanese scarab beetle (Phyllopertha diversa) | Olfactory receptor activation | Olfactory receptor neurons specific for GLVs including this compound | bris.ac.uk |
| Spruce beetle (Dendroctonus rufipennis) & Western pine beetle (Dendroctonus brevicomis) | Disrupts response to attractants | Interferes with attraction to baited traps | bris.ac.uk |
| B. odoriphaga | Repellent | Significant repellent response in adults | researchgate.net |
| Coffee berry borer (Hypothenemus hampei) | Induces electrophysiological/olfactometric response | Potential attractant or repellent depending on context | cirad.fr |
| Tribolium castaneum | Weakly repels, Insecticidal | Low repellence, causes mortality/malformation at sufficient concentrations | nih.gov |
| Tea aphid (Toxoptera aurantii) | Component in attractant blend for parasitoid wasp | Included in blends attracting Aphelinus sp. | frontiersin.org |
Disruption of Olfactory Responses in Pests
This compound has demonstrated the ability to disrupt the olfactory-guided behavior of several pest species. It can elicit electroantennogram (EAG) and olfactory responses in pests. oup.com Studies have shown that this compound can act as a repellent, affecting the orientation of insects towards host plants or other attractants. For instance, it exhibits a repellent effect on adult Bradysia odoriphaga based on Y-tube olfactometer tests. oup.com Green leaf volatiles, including this compound, have been shown to disrupt the responses of spruce beetles (Dendroctonus rufipennis) and western pine beetles (Dendroctonus brevicomis) to attractant-baited traps. bris.ac.ukbris.ac.uk Furthermore, this compound can disrupt the olfactory orientation of the granary weevil (Sitophilus granarius) towards wheat kernels, demonstrating repellent activity at higher concentrations. researchgate.net Its capacity to disrupt olfactory behavior has also been observed in cockroaches. nih.gov Heteropteran alarm semiochemicals, which often feature a six-carbon skeleton similar to this compound, tend to have broad activity across species. nih.gov
Synergistic Effects with Sex Pheromones
This compound, as a component of green leaf volatiles, can synergize the attractant effects of insect sex pheromones. This synergistic effect has been observed in various insects, including boll weevils, European elm bark beetles, and the Mediterranean fruit fly (Ceratitis capitata). annualreviews.orggoogle.com Specifically, this compound has been shown to enhance the attraction of female Mediterranean fruit flies to male pheromone. annualreviews.org Mixtures of sex pheromone and (E)-2-Hexenal have resulted in significantly higher catches of male Cnaphalocrocis medinalis moths compared to sex pheromone alone, indicating a synergistic interaction. researchgate.netresearchgate.net At low ratios (1:1 and 1:10) with the sex pheromone of C. medinalis, (E)-2-Hexenal demonstrated synergistic effects on attraction of 95% and 110%, respectively. researchgate.netresearchgate.net Wind tunnel experiments further supported this, showing that the addition of (E)-2-hexenal stimulated the landing behaviors of both male and female C. medinalis. researchgate.netresearchgate.net In field tests, combining this compound with the sex pheromone of Spodoptera exigua enhanced catches by 38.8%. researchgate.net While not attractive on its own to male Leguminivora glycinivorella, (E)-2-hexenal showed a strong synergistic effect when blended with its sex pheromone in the field. researchgate.net
Synergistic Effects of (E)-2-Hexenal with Sex Pheromones on Moth Catches
| Insect Species | Compound Ratio (Sex Pheromone:(E)-2-Hexenal) | Synergistic Effect (%) | Reference |
| Cnaphalocrocis medinalis | 1:1 | 95 | researchgate.netresearchgate.net |
| Cnaphalocrocis medinalis | 1:10 | 110 | researchgate.netresearchgate.net |
| Spodoptera exigua | Not specified | 38.8 | researchgate.net |
| Leguminivora glycinivorella | Blend | Strong synergistic effect | researchgate.net |
Anti-pathogen Activity and Plant Defense Responses
This compound is recognized for its significant anti-pathogen activity, particularly against various fungi. mdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govacs.orgapsnet.orgresearchgate.net It is a natural component of plant defense mechanisms and can also induce defense responses in plants. wikipedia.orgapsnet.org Its antifungal properties make it a potential natural alternative for controlling postharvest diseases caused by fungi such as gray mold, green mold, and black rot. mdpi.comapsnet.org It acts as a fungistatic volatile compound against pathogens like Pseudogymnoascus destructans. nih.govnih.gov Beyond direct inhibition, this compound can stimulate fruit defense mechanisms and activate defense-related genes in plants such as Arabidopsis thaliana. apsnet.org
Antifungal Mechanisms and Efficacy
This compound exhibits pronounced antifungal efficacy in both laboratory (in vitro) and real-world (in vivo) settings. mdpi.comnih.gov Its effectiveness varies depending on the fungal species and the concentration applied. medchemexpress.commdpi.commdpi.comapsnet.org It can inhibit the growth of fungal mycelia and prevent spore germination. mdpi.comresearchgate.netnih.govresearchgate.net
Antifungal Efficacy of this compound Against Various Fungi
| Fungal Species | Effect Observed | Reference |
| Geotrichum citri-aurantii | Inhibited mycelial growth, reduced sour rot incidence | mdpi.comnih.govresearchgate.net |
| Botrytis cinerea | Inhibited growth | nih.govmdpi.com |
| Penicillium cyclopium | Inhibited mycelial growth, membrane damage | medchemexpress.commdpi.comresearchgate.net |
| Penicillium expansum | Inhibited growth | mdpi.comapsnet.org |
| Aspergillus flavus | Inhibited spore germination | mdpi.comresearchgate.netacs.org |
| Monilinia laxa | Fungicidal activity against conidial germination | apsnet.org |
| Pseudogymnoascus destructans | Inhibited growth (fungistatic) | nih.govnih.gov |
| Colletotrichum acutatum | Inhibitory effects | mdpi.com |
| Alternaria alternata | Inhibitory effects | mdpi.comapsnet.org |
Impact on Fungal Cell Wall and Membrane Integrity
Impact of this compound on Fungal Cell Components (Example: Geotrichum citri-aurantii)
| Component | Effect of this compound Treatment | Reference |
| β-1,3-glucan | Significantly decreased content | mdpi.comnih.govresearchgate.net |
| Chitin | No significant change | mdpi.com |
| Total Lipid | Significantly decreased content | mdpi.comnih.govresearchgate.net |
| Ergosterol (B1671047) | Decreased content | mdpi.comnih.govresearchgate.net |
| Cell Wall Permeability | No significant change | mdpi.com |
Disruption of Mitochondrial Energy Metabolism in Fungi
Another mechanism of antifungal action involves the disruption of mitochondrial energy metabolism in fungi. This compound has been shown to inhibit the spore germination of Aspergillus flavus by interfering with its mitochondrial energy production. mdpi.comresearchgate.netacs.org Treatment with this compound led to decreased levels of acetyl-CoA and ATP in Aspergillus flavus. mdpi.comresearchgate.net Concurrently, an increase in mitochondrial dehydrogenases activity was observed in Aspergillus flavus after treatment. mdpi.comresearchgate.net The disruption of mitochondrial energy metabolism, along with the induction of early apoptosis, are considered part of the mechanism of action against A. flavus spore germination. researchgate.netacs.org In Botrytis cinerea, (E)-2-hexenal stress affected the expression of genes involved in energy metabolism pathways. nih.govfrontiersin.org
Impact of this compound on Mitochondrial Metabolism (Example: Aspergillus flavus)
| Component/Activity | Effect of this compound Treatment | Reference |
| Acetyl-CoA content | Decreased | mdpi.comresearchgate.net |
| ATP content | Decreased | mdpi.comresearchgate.net |
| Mitochondrial dehydrogenases activity | Increased | mdpi.comresearchgate.net |
Antibacterial Effects and Mechanisms
This compound exhibits notable antibacterial activity against a range of microorganisms, including both food spoilage and pathogenic species. researchgate.netnih.gov The mechanisms underlying this activity involve disruptions to bacterial cellular structures and metabolic processes.
Alteration of Bacterial Membrane Fatty Acid Composition
Research suggests that this compound exerts its antibacterial efficacy, in part, by altering the fatty acid composition of bacterial cell membranes. researchgate.netnih.gov Exposure to this compound can lead to noticeable modifications in the membrane composition, including an increase in certain membrane-associated fatty acids. nih.gov This alteration can affect membrane integrity and functionality, disrupting essential cellular processes. nih.govmdpi.com Studies have shown that this compound induces a significant increase in both linear and branched fatty acids, as well as unsaturated fatty acids, and can lead to the release of free fatty acids. nih.gov
Data Table 1: Effects of this compound on Bacterial Membrane Fatty Acid Composition
| Bacterial Species | Effect of this compound on Membrane Fatty Acids | Source |
| Listeria monocytogenes | Induced noticeable modifications; increased certain membrane-associated fatty acids. | nih.gov |
| Staphylococcus aureus | Induced noticeable modifications; increased certain membrane-associated fatty acids. | nih.gov |
| Salmonella enteritidis | Induced noticeable modifications; increased certain membrane-associated fatty acids. | nih.gov |
| Escherichia coli | Induced noticeable modifications; increased certain membrane-associated fatty acids. | nih.gov |
Selective Inhibition of Pathogenic Bacteria
This compound has demonstrated selective inhibitory effects against various pathogenic bacteria. researchgate.netgoogle.comgoogle.com Studies have reported its effectiveness against species such as Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, Bacillus cereus, and Vibrio parahaemolyticus. google.comgoogle.com For instance, this compound has been shown to completely inhibit the proliferation of E. coli and Pseudomonas syringae pathovars at specific air concentrations. google.comgoogle.com Minimum inhibitory and biocidal concentrations have been determined for some pathogens, highlighting its potential as a natural antimicrobial agent. google.com
Data Table 2: Inhibitory Effects of this compound on Pathogenic Bacteria
| Bacterial Species | Effect of this compound | Concentration Tested | Source |
| Pseudomonas syringae pathovars | Completely inhibited proliferation. | 570 μg/L of air | google.comgoogle.com |
| Escherichia coli | Completely inhibited proliferation; effective. | 930 μg/L of air; 247 mg/L | google.comgoogle.com |
| Staphylococcus aureus | Effective. | 247 mg/L | google.comgoogle.com |
| Salmonella typhimurium | Effective. | 247 mg/L | google.comgoogle.com |
| Bacillus cereus | Effective. | 247 mg/L | google.comgoogle.com |
| Vibrio parahaemolyticus | Effective. | 247 mg/L | google.comgoogle.com |
| Listeria monocytogenes | Effective. | 247 mg/L | google.comgoogle.com |
| Helicobacter pylori | Minimum inhibitory and biocidal activities determined. | 400 ug/ml (inhibitory), 800 ug/ml (biocidal) | google.com |
Induction of Plant Resistance Pathways
This compound is recognized as a crucial signaling molecule in plants, playing a vital role in regulating growth and enhancing resistance to various environmental stresses, including pathogen infection and herbivory. chinbullbotany.comsciengine.comchinbullbotany.com It acts as an airborne signal that can upregulate plant defenses both within the same plant and in neighboring plants. wikipedia.org
Upon plant damage, this compound, along with other C6-volatiles, is produced through the lipoxygenase (LOX) pathway. nih.govresearchgate.net Aerial treatment of plants with this compound can induce the expression of several genes involved in the plant's defense response, including phenylpropanoid-related genes and genes of the LOX pathway. nih.gov This induction mimics, to some extent, the effects of methyl jasmonate (MeJA), another LOX-derived volatile, although the signaling pathways may differ. nih.gov this compound has been shown to activate early signaling events in plant cells, such as a hydrogen peroxide burst and an increase in cytosolic calcium concentration, which precede changes in defense-related gene expression and the accumulation of secondary metabolites. nih.gov Furthermore, this compound can improve the resistance of plants or fruits to pathogens, highlighting its role in plant-pathogen interactions. nih.govresearchgate.net Studies have shown that it can induce resistance against fungi like Botrytis cinerea and Penicillium expansum. google.commdpi.com
Symbiotic Relationships and Mutualistic Interactions
This compound is implicated in facilitating communication within symbiotic and mutualistic relationships between different species. wikipedia.orgwikipedia.org A notable example is the mutualistic relationship between Acacia trees and their symbiotic ant partners, such as Pseudomyrmex ferruginea. wikipedia.orgwikipedia.org
In this symbiosis, Acacia trees provide nesting sites (inflated hollow spines) and food resources (sugary nectar and nutrient packets) for the ants. wikipedia.org In return, the ants aggressively defend the tree against herbivores and pests. wikipedia.org The release of this compound from damaged Acacia leaves acts as a signal that the ants sense, prompting them to react defensively against the source of damage. wikipedia.org This chemical communication mediated by this compound is a key element in maintaining this protective mutualism, benefiting both the plant and the ant colony. wikipedia.orgwikipedia.orgwikiwand.com this compound, in this context, functions as a synomone, a signaling chemical that benefits both the emitter and the receiver. wikipedia.orgwikiwand.com
Biological Activities and Cellular Mechanisms of Trans 2 Hexenal
Effects on Plant Physiology and Growth
trans-2-Hexenal, a volatile organic compound released by plants upon tissue damage, plays a significant role in regulating plant growth and development. Its effects are predominantly inhibitory, impacting key physiological processes such as root elongation and seed germination.
Inhibition of Root Growth and Seed Germination
Scientific studies have demonstrated that this compound exhibits a clear inhibitory effect on the growth of plant roots chinbullbotany.comchinbullbotany.com. This inhibition is a crucial aspect of its role in plant defense and signaling, as the allocation of resources can be shifted from growth to defense mechanisms in response to stress signaled by the presence of this compound.
The inhibitory properties of this compound also extend to seed germination. Research on soybean (Glycine max) has shown that this aldehyde can significantly inhibit germination and the subsequent growth of seedlings acs.orgmedchemexpress.com. The effectiveness of this inhibition is concentration-dependent. For instance, vaporized this compound, when compared with other related aldehydes like hexanal (B45976) and trans-2-nonenal, showed a potent inhibitory effect on soybean seed germination in a Petri dish bioassay acs.org. This suggests that this compound can act as a potent allelochemical, influencing the establishment and growth of surrounding plants.
Inhibition of Soybean Seed Germination by Aldehydes
Comparison of the inhibitory effects of equimolar mixtures of different aldehydes on soybean seed germination.
| Compound | Relative Order of Growth Inhibition |
|---|---|
| trans-2-Hexenal | Most Inhibitory |
| Hexanal | Intermediate Inhibition |
| trans-2-Nonenal | Least Inhibitory (in this comparison) |
Molecular Mechanisms of Action in Target Organisms
The biological activities of this compound are underpinned by its interactions with cellular components, its ability to modulate gene expression and signaling pathways, and its impact on fundamental metabolic processes like cellular respiration.
Interaction with Cellular Components and Enzymes
The high reactivity of the α,β-unsaturated aldehyde structure in this compound facilitates its interaction with various cellular nucleophiles, particularly proteins. Studies have suggested that this compound can form covalent bonds with the lysine and histidine residues of proteins researchgate.net. This interaction can alter the structure and function of the proteins, leading to downstream cellular effects. In mammals, a primary detoxification pathway for this compound involves its conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases acs.orgfigshare.com.
In plants, this compound is a product of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, and its production is associated with changes in the activity of these enzymes upon wounding researchgate.netnih.gov. In fungi, the antifungal activity of this compound is linked to its ability to interfere with the integrity of the cell wall and cell membrane researchgate.net. It has been shown to decrease the content of β-1,3-glucan and affect the biosynthesis of lipids and ergosterol (B1671047), which are crucial components of the fungal cell membrane researchgate.netmdpi.com.
Modulation of Gene Expression and Signaling Pathways
This compound acts as a signaling molecule that can induce changes in gene expression in various organisms. In the fungus Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats, exposure to this compound leads to the downregulation of several pathogenicity-related genes oup.comoup.com.
In plants, the signaling role of this compound is complex. In post-harvest strawberries, it was found that the protective effects against mold were not mediated by the typical jasmonic acid signaling pathway but rather by another stress-related protein researchgate.net. In Arabidopsis thaliana, this compound can activate early signaling events, including a burst of hydrogen peroxide (H2O2) and an increase in cytosolic calcium concentration researchgate.net. However, research in animal models has shown a different response. Short-term exposure of mice and rats to this compound did not result in significant alterations in the expression of the onco- and suppressor genes Ha-ras and p53 researchgate.netnih.goviiarjournals.org.
Effects of trans-2-Hexenal on Gene Expression
A summary of observed effects of trans-2-Hexenal on gene expression in different organisms.
| Organism/System | Observed Effect on Gene Expression | Reference |
|---|---|---|
| Pseudogymnoascus destructans (Fungus) | Downregulation of pathogenicity genes | oup.comoup.com |
| Post-harvest Strawberry | Involvement of a stress-related protein, not jasmonic acid signaling | researchgate.net |
| Arabidopsis thaliana | Activation of early signaling events (H2O2 burst, increased cytosolic Ca2+) | researchgate.net |
| Mice and Rats (Short-term) | No significant alteration of Ha-ras and p53 expression | researchgate.netnih.goviiarjournals.org |
Impact on Cellular Respiration and Energy Metabolism
The inhibitory effects of this compound can also be attributed to its interference with cellular energy metabolism. In the fungus Aspergillus flavus, this compound has been shown to disrupt mitochondrial energy metabolism, leading to a decrease in the content of acetyl-CoA and ATP mdpi.comnih.gov. This disruption of the primary energy-producing pathways can severely inhibit the growth and proliferation of the organism.
Cytotoxicity and Genotoxicity Studies
The reactivity of this compound has prompted investigations into its potential cytotoxic and genotoxic effects. In vitro studies have demonstrated its cytotoxic potential. For example, it has been shown to cause 50% cell destruction in murine L929 and human A549 cell lines at concentrations of 95–125 µg/ml and 200 µg/ml, respectively pjmonline.org.
Regarding its genotoxicity, this compound has been shown to form DNA adducts, particularly at the site of contact. In a study with male Fischer 344 rats, DNA adducts were found in the forestomach but not in the liver after exposure . This suggests that the genotoxic effects may be localized. While some studies have indicated mutagenic and genotoxic potential, broader in vivo studies for mutagenicity and clastogenicity have been largely negative iiarjournals.org. It has been suggested that the observed carcinogenic potential in long-term animal studies might be due to an epigenetic mechanism rather than direct genotoxicity, as short-term studies did not show an effect on the expression of key onco- and suppressor genes researchgate.netnih.goviiarjournals.org.
DNA Adduct Formation and Related Mechanisms
This compound possesses the ability to covalently modify DNA, a characteristic attributed to the electrophilic nature of α,β-unsaturated aldehydes. nih.govresearchgate.net This reactivity raises concerns about its potential for genotoxicity. nih.gov The interaction of this compound with DNA can lead to the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process can be the initial step in carcinogenesis.
Studies utilizing physiologically based in silico models for the rat have been developed to understand the dynamics of this compound detoxification and its potential for DNA adduct formation in vivo. nih.gov These models reveal that at exposure levels comparable to estimated human dietary intake (e.g., 0.04 mg/kg body weight), this compound is subject to rapid detoxification. nih.gov The primary detoxification pathway at these low exposure levels is conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases. nih.gov
However, at higher doses, the cellular detoxification capacity can be overwhelmed. Depletion of GSH leads to a metabolic shift, with oxidation and reduction becoming the predominant pathways for detoxification. nih.gov The in silico models predict that under typical dietary exposure scenarios, the level of DNA adduct formation is exceedingly low, estimated to be over three orders of magnitude lower than the levels of endogenous DNA adducts. nih.gov This suggests that the risk of genotoxicity from dietary this compound may be negligible due to efficient detoxification mechanisms. nih.gov
Table 1: Detoxification Pathways of trans-2-Hexenal
| Exposure Level | Primary Detoxification Pathway | Consequence for DNA Adduct Formation |
|---|---|---|
| Low (e.g., 0.04 mg/kg body weight) | Conjugation with glutathione (GSH) | Negligible formation, >1000x lower than endogenous levels nih.gov |
| High | Oxidation and Reduction (due to GSH depletion) | Increased potential for DNA adduct formation nih.gov |
Chromosomal Aberrations and Mutagenicity
The genotoxic potential of this compound has been investigated through cytogenetic analyses, revealing its capacity to induce chromosomal damage. Studies on human blood lymphocytes and the permanent Namalva cell line have demonstrated that this compound induces significant, dose-related increases in the frequency of sister-chromatid exchanges (SCEs) and micronuclei. nih.gov These effects were observed at concentrations ranging from 5 µM to 250 µM. nih.gov
Further investigation into the nature of the chromosomal damage reveals that this compound primarily exhibits aneugenic effects, rather than clastogenic ones. nih.gov While it does not significantly increase structural chromosomal aberrations, it is a potent inducer of aneuploidy, which is the presence of an abnormal number of chromosomes in a cell. nih.gov This is supported by the finding that this compound increases the percentage of centromere-positive micronuclei, indicating that the micronuclei originate from whole chromosomes that have been lost during cell division. nih.gov In contrast, clastogens cause breaks in chromosomes, leading to structural changes.
Table 2: Genotoxic Effects of trans-2-Hexenal in Human Lymphocytes and Namalva Cells
| Concentration Range | Sister-Chromatid Exchanges (SCEs) | Micronuclei Induction | Chromosomal Aberrations | Primary Genotoxic Effect |
|---|---|---|---|---|
| 5 µM - 250 µM | Significant dose-related increase nih.gov | Significant dose-related increase nih.gov | No significant increase in structural aberrations nih.gov | Aneugenic (induces aneuploidy) nih.gov |
Cell Proliferation and Tissue Damage
Beyond its effects at the chromosomal level, this compound has been shown to promote cell proliferation and cause tissue damage, which may contribute to its carcinogenic potential. researchgate.net Long-term studies in animal models have provided evidence of these effects.
In an 18-month study involving mice and rats, administration of this compound was associated with the development of malignancies in 10 out of 72 animals. researchgate.netnih.gov Histopathological examination in this "long-term" study revealed significant tissue damage, characterized by extensive ductal proliferation with periductal fibrosis and glandular hyperplasia in the parotid gland. researchgate.net
Interestingly, these carcinogenic effects were observed even in the absence of alterations in the expression of key oncogenes (Ha-ras) and tumor suppressor genes (p53) within 24, 48, or 72 hours of exposure. researchgate.netnih.gov This has led to the suggestion that the carcinogenic potential of this compound may be attributable to an epigenetic mechanism rather than direct mutagenicity. researchgate.netnih.gov
Table 3: Findings from Long-Term trans-2-Hexenal Exposure Study in Rodents
| Study Duration | Animal Models | Key Pathological Findings | Gene Expression Analysis (Ha-ras, p53) | Proposed Carcinogenic Mechanism |
|---|
Advanced Analytical and Research Methodologies in Trans 2 Hexenal Studies
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods play a role in understanding the structure of trans-2-Hexenal and the mechanisms of its reactions and interactions. Techniques such as UV absorption spectroscopy have been used to measure the concentration of this compound in gas-phase studies. lipidmaps.org
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing changes in the composition of biological materials upon interaction with this compound. For instance, FT-IR has been employed to study the effect of this compound on the mycelial composition of the fungus Geotrichum citri-aurantii. fishersci.co.uk This spectroscopic approach can reveal alterations in functional groups and molecular structures within the fungal cell wall and other components, providing insights into the mechanisms of this compound's antifungal action. fishersci.co.uk FT-IR has also been used in the identification of gas-phase products from the reaction of this compound with chlorine atoms, identifying primary products such as HCl, CO, and butanal, and secondary products like formic acid. easychem.orgmdpi.com
Chromatographic and Mass Spectrometric Approaches for Detection and Quantitation
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex matrices, as well as for analyzing its metabolic products and derivatives. fishersci.camdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the profiling of volatile organic compounds (VOCs), including this compound, in various samples. This technique allows for the separation of volatile components based on their boiling points and polarity in the GC column, followed by their identification and quantification based on their mass spectra. GC-MS has been applied to analyze the volatile profiles of fruits such as apples and tomatoes, where this compound is a significant aroma compound. fishersci.cametabolomicsworkbench.orgpharmascigroup.usnih.gov It is also used in the analysis of VOCs in beverages and olive oil, where this compound contributes to the flavor profile. nih.govciteab.comnih.govepa.gov Headspace GC-MS, which analyzes the volatile compounds above a sample, is a common approach for these applications. citeab.comnih.gov GC-MS has also been utilized to identify products from the atmospheric degradation of this compound. easychem.orgmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to detect and quantify non-volatile or less volatile compounds, including adducts formed by this compound with biomolecules like DNA and proteins. fishersci.calipidmaps.orgmdpi.com A sensitive LC-MS/MS assay utilizing selected reaction monitoring (SRM) has been developed for the quantitation of hexenal-derived exocyclic 1,N2-propanodeoxyguanosine (Hex-PdG) adducts in DNA. wikipedia.orgmasujournal.org This method involves sample purification steps such as centrifuge filtration and solid phase extraction before LC-MS/MS analysis. wikipedia.orgmasujournal.org The assay uses a stable isotope-labeled internal standard, such as [(13)C4(15)N2]Hex-PdG, for accurate quantitation. wikipedia.orgmasujournal.org The limit of quantitation for this method in calf thymus DNA samples spiked with the analyte standard was reported as 0.015 fmol/µg DNA, which corresponds to approximately 5 Hex-PdG adducts per 10^9 unmodified nucleotides. wikipedia.orgmasujournal.org Hex-PdG was detected in calf thymus DNA treated with various concentrations of hexenal. wikipedia.orgmasujournal.org LC-MS/MS has also been used in the analysis of protein modifications by α,β-unsaturated aldehydes, including the detection of alkanoic acid-type histidine adducts. researchgate.net
Radio Gas Chromatography is a specialized technique used to trace the metabolic fate of compounds by employing radiolabeled precursors. This method is particularly useful for elucidating biosynthetic pathways. In the context of this compound, radio GC has been used to study its formation via the lipoxygenase pathway in plants. Experiments involving the use of 14C-labeled fatty acids, such as [14C]linoleic acid and [14C]linolenic acid, in ripening bananas demonstrated their conversion to hexanal (B45976), this compound, and 12-oxododecenoic acid, providing evidence for the biosynthetic routes. mycocentral.eu This technique allows for the detection and quantification of radioactive volatile compounds separated by gas chromatography, enabling researchers to track which precursors are incorporated into the final products. mycocentral.eu
Molecular Biology Techniques
Molecular biology techniques are applied to study the genetic and enzymatic aspects related to this compound biosynthesis and its biological effects. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes are key players in the pathway leading to this compound formation from fatty acids like linolenic acid. thegoodscentscompany.comwikidata.orgfishersci.cafishersci.ptlipidmaps.org
Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) can be used to analyze the expression levels of genes encoding LOX and HPL in response to various stimuli, such as wounding in plants. fishersci.cafishersci.co.uk Changes in the expression of these genes can be correlated with the production levels of this compound and other C6 volatiles. fishersci.ca For example, studies in apple peel have used qRT-PCR to examine the ripening-dependent expression of LOX genes, revealing that changes in this compound formation may not always be directly explained by LOX gene expression alone, suggesting the involvement of substrate availability or other regulatory factors. fishersci.ca Molecular biology approaches can also involve studying the effects of this compound on gene expression in target organisms, such as the induction of defense-related genes in plants. thegoodscentscompany.com Furthermore, techniques like molecular docking can be used to explore the potential interactions of this compound with proteins, such as enzymes involved in fungal metabolism, to understand its inhibitory mechanisms at a molecular level. fishersci.co.uk
Gene Expression Analysis (e.g., RNA-Seq, RT-qPCR)
Gene expression analysis techniques such as RNA-Seq and RT-qPCR are employed to study the effects of this compound on the transcriptional profiles of organisms. RNA-Seq offers a broad analysis of nearly all mRNA molecules in a sample, providing a comprehensive snapshot of gene expression. lubio.ch RT-qPCR, on the other hand, is a more targeted method used to quantify the expression levels of specific genes of interest. lubio.ch These methods are often used in a complementary manner, where RNA-Seq can identify differentially expressed genes, and RT-qPCR can be used to validate these findings. lubio.chnih.gov
Studies have utilized these techniques to explore the mechanisms of this compound activity, particularly its antifungal properties. For instance, RNA-Seq and RT-qPCR were used to investigate the inhibitory effects of this compound on the growth of Geotrichum citri-aurantii, a postharvest pathogen. mdpi.comnih.gov The analysis revealed that this compound treatment led to decreased expression levels of genes crucial for fungal cell wall and membrane integrity, including FKS1, ERG1, ERG7, and ERG11. mdpi.comnih.gov These genes are involved in the synthesis of β-1,3-glucan and ergosterol (B1671047), essential components of the fungal cell structure. mdpi.comnih.gov Similarly, transcriptomic studies using RNA-Seq have shown that this compound downregulates genes associated with the virulence of Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats. nih.gov
While some studies have investigated the impact of this compound on gene expression in the context of potential carcinogenicity, short-term investigations in mice and rats did not show alterations in the expression of Ha-ras and p53 genes after this compound administration. nih.goviiarjournals.orgresearchgate.net
Molecular Docking Studies for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This is particularly useful for understanding the interactions between small molecules like this compound and enzymes or proteins. plos.org
Molecular docking studies have been applied to investigate how this compound interacts with specific enzymes, providing insights into its biological mechanisms. For example, docking results supported the findings from gene expression analysis regarding the antifungal activity of this compound against G. citri-aurantii. mdpi.comnih.gov These studies indicated that this compound could bind to proteins encoded by genes like FKS1, ERG1, ERG7, and ERG11, potentially impacting their enzymatic activities involved in cell wall and ergosterol synthesis. mdpi.comnih.gov
Molecular docking has also been used in the context of identifying enzymes for the bioreduction of compounds with unsaturated α,β bonds, including this compound. plos.orgresearchgate.net While in silico docking studies suggested that this compound could fit into the binding pockets of enzymes like Oye1 and NemA, predicting hydrogen bonds with catalytic residues, in vitro activity was not always observed, highlighting the complementary nature of computational and experimental approaches. plos.orgresearchgate.net Molecular docking analyses have also been used to characterize the binding properties of odorant-binding proteins with volatile compounds, including this compound. nih.govresearchgate.net
Bioreactor Systems for Enzymatic Transformation Studies
Bioreactor systems provide controlled environments for carrying out biological reactions, including enzymatic transformations of chemical compounds. These systems are valuable for optimizing the production of desired products and studying the kinetics and efficiency of biocatalytic processes.
Immobilized Enzyme Systems for trans-2-Hexenol Production
Immobilized enzyme systems involve attaching enzymes to a solid support, which offers several advantages, including increased enzyme stability, reusability, and ease of separation from the reaction mixture. These systems are particularly relevant for the enzymatic transformation of this compound into trans-2-hexenol, a valuable aroma compound. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov
Research has focused on developing immobilized enzyme systems for the bioreduction of this compound to trans-2-hexenol. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov One approach involves using recombinant enzymes, such as alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae (ScADH1) for the reduction and formate (B1220265) dehydrogenase (FDH) from Candida boidinii for simultaneous NADH regeneration. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov These enzymes can be immobilized, for instance, using a poly-His tag to a nickel carrier. researchgate.netdntb.gov.uafrontiersin.orgnih.gov
Studies using laboratory bioreactors with immobilized ScADH1 and FDH have demonstrated efficient conversion of this compound to trans-2-hexenol. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov In one reported system, 88% of this compound was transformed to trans-2-hexenol with an initial substrate concentration of 3.7 mM. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov However, the stability of ScADH1 was affected by the aldehyde, which caused the elution of Zn²⁺ ions from the enzyme. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov Implementing a fed-batch operation, where the this compound concentration was kept low, helped to mitigate this negative effect. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov
Data from an immobilized two-enzyme system for this compound reduction shows the efficiency of the conversion:
| Substrate (Initial Concentration) | Enzymes Used (Immobilized) | Conversion to trans-2-Hexenol |
| This compound (3.7 mM) | ScADH1, FDH (immobilized by poly-His tag) | 88% |
This demonstrates the potential of immobilized enzyme systems for the sustainable production of trans-2-hexenol from this compound. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov
Continuous-Flow Microreactor Applications in Biocatalysis
Continuous-flow microreactors offer advantages in biocatalysis, including improved mass transfer, precise control of reaction conditions, and enhanced safety, particularly for reactions involving volatile or unstable compounds like this compound. beilstein-journals.orgchemistryviews.orgucm.esresearchgate.netdntb.gov.ua
Continuous-flow microreactor systems have been explored for the biocatalytic synthesis of this compound. beilstein-journals.orgchemistryviews.orgresearchgate.netdntb.gov.ua One example is the oxidation of trans-hex-2-enol to this compound using an aryl alcohol oxidase from Pleurotus eryngii (PeAAOx). beilstein-journals.orgchemistryviews.org Since this enzyme is oxygen-dependent and oxygen has poor solubility in aqueous media, a flow-reactor setup was utilized to overcome mass transfer limitations and achieve high catalytic activities. beilstein-journals.orgchemistryviews.org This approach resulted in high turnover frequencies (up to 38 s⁻¹) and turnover numbers (more than 300,000), indicating the efficiency of the process in a continuous-flow system. beilstein-journals.orgchemistryviews.org The use of continuous-flow microreactors can significantly enhance space-time yields compared to traditional batch reactors. researchgate.net
A two-stage microreactor system has also been reported for the continuous-flow synthesis of (E)-2-hexenal intermediates via a Prins-type reaction, demonstrating the ability to control reaction temperature and achieve high yields and space-time yields. researchgate.net
In Silico Modeling for Toxicological and Pharmacokinetic Predictions
In silico modeling, utilizing computational approaches, plays a crucial role in predicting the toxicological and pharmacokinetic properties of chemical compounds, including this compound. These models can help assess potential risks and understand how the compound is absorbed, distributed, metabolized, and excreted by an organism. nih.govacs.orgnih.govebi.ac.ukresearchgate.netresearchgate.netdntb.gov.uamdpi.com
Physiologically based kinetic/dynamic (PBK/D) models are a type of in silico model used to simulate the behavior of a substance within a biological system over time. A rat physiologically based in silico model was developed for this compound to examine its time- and dose-dependent detoxification and DNA adduct formation. nih.govacs.orgebi.ac.ukresearchgate.net The model, based on in vitro and literature data, predicted that at typical dietary exposure levels, this compound is rapidly detoxified, primarily through conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases. nih.govacs.orgebi.ac.ukresearchgate.net At higher doses, depletion of GSH leads to a shift towards oxidation and reduction as major detoxification pathways. nih.govacs.orgebi.ac.ukresearchgate.net The model predicted that DNA adduct formation at typical human dietary intake levels would be significantly lower than endogenous DNA adduct levels. nih.govacs.orgebi.ac.uk
A human PBK/D model for this compound was also developed to assess dose-dependent detoxification and DNA adduct formation in humans upon dietary exposure, considering interindividual variation. nih.govresearchgate.netdntb.gov.ua This model predicted that DNA adduct levels at estimated average and high dietary intakes are orders of magnitude lower than natural background DNA adduct levels, suggesting a negligible genotoxicity risk at these exposure levels. nih.govdntb.gov.ua
In silico methods are valuable for providing preliminary information on potential toxic effects and pharmacokinetic properties, guiding further in vitro and in vivo studies. researchgate.netmdpi.com
Applications and Potential of Trans 2 Hexenal in Agri Food and Health Sciences
Role in Food Flavor Formation and Quality
Trans-2-Hexenal is a key volatile compound influencing the flavor and aroma of numerous food products. cymitquimica.comodowell.com Its presence is integral to the characteristic scent of many fresh fruits and vegetables. odowell.comchemistryviews.orgperfumerflavorist.com
Contribution to "Green Notes" and Fresh Aroma Profiles
This compound is a major contributor to the "green notes" aroma commonly associated with fresh fruits and vegetables. chemistryviews.orgperfumerflavorist.com This compound imparts a distinct green, leafy, and sometimes slightly spicy scent. chemicalbook.comcocktailnose.com It is utilized in the flavor and fragrance industry to create fresh flavor ingredients and enhance the sensory experience of food products. innospk.comchemistryviews.org In diluted concentrations, it can present a pleasant green and apple-like smell. chemicalbook.com It is used as a flavoring agent in the food industry, contributing notes of apple, banana, and strawberry to various edibles. odowell.cominnospk.com Its natural occurrence in approximately 80 different food types highlights its importance as a flavoring agent. odowell.cominnospk.com
Other compounds also contribute to green aromas, such as hexanal (B45976) (green, slightly fruity, apple-like), cis-3-Hexenyl Acetate (fruity-green), cis-3-Hexen-1-ol (leaf alcohol, grassy), and cis-3-Hexenal (B147320) (leaf aldehyde, sharper green scent). cocktailnose.com
Impact of Processing on Flavor Volatile Profiles
Food processing can impact the volatile profiles of fruits and vegetables, consequently affecting their flavor. While the provided search results don't offer extensive details specifically on how processing alters this compound levels, they highlight that different fresh fruit varieties produce different volatile profiles. acs.org The generation of volatile compounds in fresh fruits, including aldehydes like this compound, is crucial to their distinctive aromas. acs.org
Natural Biocontrol Agent in Agriculture and Postharvest Management
This compound exhibits significant potential as a natural biocontrol agent against various microorganisms, particularly in agriculture and postharvest management. mdpi.comresearchgate.net
Control of Postharvest Diseases in Fruits
This compound has shown effectiveness in controlling several postharvest diseases in fruits. It has demonstrated good inhibitory effects against various fungi, including Colletotrichum acutatum, Alternaria alternata, Penicillium cyclopium, Penicillium expansum, and Botrytis cinerea. mdpi.com Studies have shown its successful application in controlling gray mold in tomato fruits, green mold in citrus fruits, and black rot in 'Zaosu' pears. mdpi.comresearchgate.net It has also been investigated for controlling brown rot caused by Monilinia laxa in stone fruits, showing efficacy in in vivo studies as a postharvest biofumigant. apsnet.org Research on strawberries has shown that postharvest treatment with this compound can decrease the mold infection rate. mdpi.comnih.gov
The mechanism of action against fungi appears to involve interference with cell wall structure and damage to membrane integrity. mdpi.com For instance, treatment with this compound can cause cracks in the cell wall, disorganize cell components, and lead to the disappearance of organelle morphology and cell cracking. mdpi.com It has also been shown to decrease lipid and ergosterol (B1671047) contents in fungi. mdpi.com
Data on the antifungal activity of this compound against Geotrichum citri-aurantii demonstrates its inhibitory effects on mycelial growth. mdpi.com
| Concentration (μL/mL) | Mycelial Growth Inhibition (%) (2 days) | Mycelial Growth Inhibition (%) (4 days) |
| 0.25 | Partial inhibition | Partial inhibition |
| 0.50 | 100.0 ± 0.0 | 72.9 ± 3.9 |
| 1.00 | - | 100.0 ± 0.0 |
MIC (Minimum Inhibitory Concentration): 0.50 μL/mL; MFC (Minimum Fungicidal Concentration): 1.00 μL/mL. mdpi.com
While effective against several pathogens, some studies indicate potential phytotoxic effects or off-odors/off-flavors in certain fruit varieties at concentrations effective for decay control. apsnet.orgcabidigitallibrary.org However, in 'Golden Delicious' apples, effective treatment concentrations did not cause significant differences in quality traits or this compound residue compared to the control after shelf-life. cabidigitallibrary.org
Fumigation Strategies for Microbial Inhibition
This compound has been explored as a fumigant for inhibiting microbial growth in stored agricultural products. Intermittent fumigation with this compound vapor has shown significant reduction in bacterial and fungal populations in stored corn, including Aspergillus flavus. nih.gov Nearly complete fungal viability loss was observed under specific intermittent pumping cycles. nih.gov This suggests that short-term intermittent fumigation could prevent the growth of bacteria and mycotoxigenic fungi like A. flavus. nih.gov
Fumigation with this compound has also been investigated for controlling fungal pathogens causing blemishes in postharvest potatoes, such as Pectobacterium atrosepticum, Colletotrichum coccodes, and Helminthosporium solani. msu.edu Studies showed that this compound was effective in inhibiting the growth of these pathogens in vitro, with low concentrations providing complete inhibition. msu.edu The primary mode of action against fungi in this context appears to be inhibiting germination and suppressing bacterial growth. msu.edu
Research suggests that fumigation with lower concentrations of this compound may be required for growth inhibition compared to contact applications. researchgate.net this compound is also being investigated for its potential as a fumigant against Pseudogymnoascus destructans, the fungus responsible for white-nose syndrome in bats, showing activity at cold temperatures and downregulating genes potentially involved in fungal virulence. oup.comnih.gov
Sustainable Production and Biocatalytic Approaches
The increasing interest in natural compounds like this compound for various applications has driven research into sustainable and efficient production methods, including biocatalytic approaches.
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often utilizing enzymes to catalyze reactions under milder conditions. One attractive route for the synthesis of this compound is the oxidation of the corresponding allylic alcohol, trans-hex-2-enol. beilstein-journals.org
Researchers have explored the use of novel enzymes, such as aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), for the biocatalytic preparation of this compound from trans-hex-2-enol. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov This enzyme is oxygen-dependent, and the poor solubility of oxygen in aqueous media can limit reaction rates. beilstein-journals.orgtudelft.nlnih.gov To overcome this limitation, continuous-flow microreactor setups have been employed, enabling high oxygen transfer rates and achieving high catalytic activities for the enzyme. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov Studies using this approach have reported high turnover frequencies (up to 38 s⁻¹) and turnover numbers (more than 300,000), demonstrating the potential for preparative usefulness of this biocatalytic scheme. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov
Another biocatalytic approach involves the reduction of this compound to the corresponding alcohol, trans-2-hexenol, using enzymatic redox systems. Studies have developed immobilized two-enzyme systems, for example, utilizing formate (B1220265) dehydrogenase and alcohol dehydrogenases, for the reduction of this compound with simultaneous NADH regeneration. frontiersin.org These systems have shown promising conversion rates, highlighting the potential of biocatalysis for producing related compounds from this compound. frontiersin.org
The development of such biocatalytic methods contributes to the sustainable production of this compound and its derivatives, aligning with the growing demand for greener chemical processes in the agri-food and health sectors.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281168 |
| cis-3-Hexen-1-ol | 5281167 |
| Salmonella choleraesuis | 643314 |
| Escherichia coli | 5822 |
| Listeria monocytogenes | 57818 |
| Pseudogymnoascus destructans | 118005717 |
| Fusarium graminearum | 161555 |
| Aspergillus flavus | 81752 |
| Aspergillus niger | 81753 |
| trans-hex-2-enol | 643771 |
| NADH | 5816 |
| Formate dehydrogenase | 16217078 |
| Alcohol dehydrogenase | 576 |
| Pleurotus eryngii | 124039 |
| trans-2-hexenol | 643771 |
| cis-3-hexenol | 5281167 |
| Salmonella enteritidis | 59464 |
Interactive Data Tables Based on the search results, here are some data points that can be presented in interactive tables:
Table 1: Antimicrobial Activity of this compound Against Storage Fungi
| Fungal Species | Concentration for Complete Inhibition (µl/l) | Source |
| Aspergillus flavus | 5 | nih.gov |
| Fusarium graminearum | 10 | nih.gov |
| Aspergillus niger | 10 | nih.gov |
Table 2: Insecticidal Activity of this compound Against Tribolium castaneum Developmental Stages (LC50 in µl/l)
| Developmental Stage | LC50 (µl/l) | Source |
| Eggs | 14.3 | nih.gov |
| Adults | 31.6 | nih.gov |
| Young larvae | 42.1 | nih.gov |
| Mature larvae | 64.5 | nih.gov |
| Pupae | 70.5 | nih.gov |
Table 3: Tumor Development in Long-Term Study with this compound
| Animal Model | Total Animals | Animals with Tumors | Percentage with Tumors | Control Group Tumors | Source |
| Mice and Rats | 72 | 10 | 7.2% | 0 | researchgate.netiiarjournals.orgnih.gov |
Q & A
Q. What are the standard methods for synthesizing and quantifying trans-2-Hexenal in laboratory settings?
trans-2-Hexenal can be synthesized via lipoxygenase pathways or chemical oxidation of linoleic acid derivatives. For quantification, gas chromatography (GC) with Carbowax-packed columns is widely used, as described in experiments where retention times (~2 min 20 s) and pentane-based calibration curves ensure precision . Saturated buffer solutions (3.33 nL/µL) are prepared for toxicity assays, with solubility validated through GC analysis .
Q. How is this compound detected and characterized in plant-derived samples?
Infrared spectroscopy (IR) with solutions in CCl₄ or CS₂ (10% concentration) and BECKMAN IR-7 grating instruments is employed for structural confirmation. Key peaks in the 4000–600 cm⁻¹ range distinguish trans-2-Hexenal from isomers . GC-MS and headspace sampling are recommended for volatile analysis in plant tissues, as demonstrated in studies on Phaseolus vulgaris .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
Due to its volatility (UN 1988, Class 3(6.1)), use fume hoods and personal protective equipment. Dilute solutions in agar plugs or buffer (e.g., 55 nL doses) minimize inhalation risks while maintaining bactericidal efficacy . Refer to Sigma-Aldrich MSDS for storage guidelines (light-sensitive, sealed containers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role as a plant defense agent and potential genotoxin?
Mechanistic studies are critical. While trans-2-Hexenal exhibits bactericidal effects at >16.5 nL via volatile diffusion , its α,β-unsaturated aldehyde group may form DNA adducts. Use physiologically based in silico models (e.g., rat detoxification pathways) to evaluate dose-dependent cytotoxicity and adduct formation . Cross-validate findings with in vitro assays (e.g., Ames test) and comparative analysis of plant vs. mammalian systems .
Q. What experimental designs optimize the study of this compound’s volatility-dependent bioactivity?
Employ agar-plug diffusion assays to control volatility gradients. In Phaseolus vulgaris studies, agar plugs containing saturated buffer solutions created localized inhibition zones, enabling precise measurement of bactericidal range (e.g., 55 nL to 165 nL) . Pair this with headspace GC to correlate vapor-phase concentrations with observed effects .
Q. How should researchers address reproducibility challenges in this compound experiments?
Document methodologies rigorously per Beilstein Journal guidelines:
- Specify column parameters (e.g., 10% Carbowax on chromosorb W80/100 mesh) and instrument settings (e.g., 110°C column temperature) .
- Report raw data in appendices and highlight statistical limitations (e.g., small sample sizes in bacterial toxicity assays) .
- Use IFRA/RIFM criteria for cross-study comparisons of safety thresholds .
Q. What interdisciplinary approaches enhance understanding of this compound’s ecological and industrial roles?
Integrate metabolomics (e.g., GC-MS profiling of plant emissions) with toxicokinetic modeling to map environmental fate . In perfumery, combine sensory analysis (green/apple notes ) with stability studies under varying pH/temperature conditions. Collaborative frameworks should align with REACH and TSCA regulatory standards .
Methodological Best Practices
Q. How can researchers ensure robust statistical analysis in trans-2-Hexenal studies?
What strategies improve the clarity of this compound research questions and hypotheses?
Frame hypotheses around specific mechanisms (e.g., “Does trans-2-Hexenal inhibit Pseudomonas syringae via membrane disruption?”). Align questions with gaps in literature, such as its dose-response curve in mammalian cells . Avoid overly broad inquiries (e.g., “How does trans-2-Hexenal affect bacteria?”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
